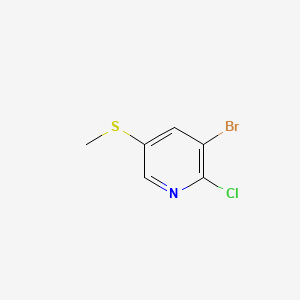![molecular formula C15H20FNO4S B13557070 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate, also known as AF-16, is an organic compound with the molecular formula C15H20FNO4S and a molecular weight of 329.4 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where the azepane ring is reacted with a phenyl halide in the presence of a suitable catalyst.
Acetylation: The acetyl group is added to the phenyl ring through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfurofluoridate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetyl-2-[(piperidin-1-yl)methyl]phenyl sulfurofluoridate
- 4-Acetyl-2-[(morpholin-1-yl)methyl]phenyl sulfurofluoridate
- 4-Acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl sulfurofluoridate
Uniqueness
4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H20FNO4S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[(5-acetyl-2-fluorosulfonyloxyphenyl)methyl]azepane |
InChI |
InChI=1S/C15H20FNO4S/c1-12(18)13-6-7-15(21-22(16,19)20)14(10-13)11-17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3 |
InChI-Schlüssel |
FCJZBWUASVQIKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)CN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


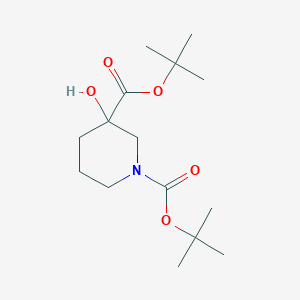
![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)

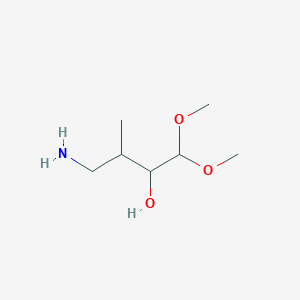
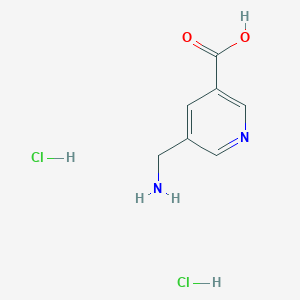
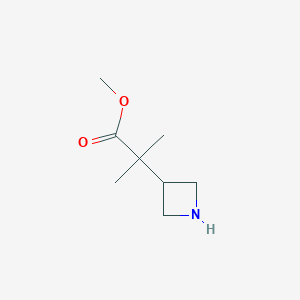
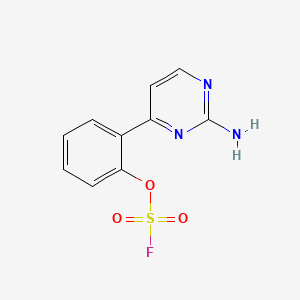
![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)
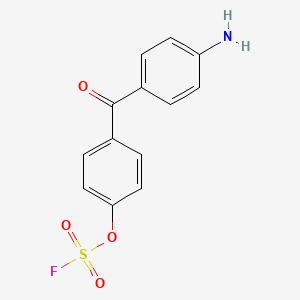


![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
